[(3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl](methyl)amine hydrochloride
CAS No.:
Cat. No.: VC18052144
Molecular Formula: C8H16ClN3
Molecular Weight: 189.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16ClN3 |
|---|---|
| Molecular Weight | 189.68 g/mol |
| IUPAC Name | 1-(3-ethyl-1-methylpyrazol-4-yl)-N-methylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H15N3.ClH/c1-4-8-7(5-9-2)6-11(3)10-8;/h6,9H,4-5H2,1-3H3;1H |
| Standard InChI Key | JQPMGXNTCLIOBD-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NN(C=C1CNC)C.Cl |
Introduction
Structural and Molecular Characteristics
The molecular formula of (3-ethyl-1-methyl-1H-pyrazol-4-yl)methylamine hydrochloride is C₈H₁₆ClN₃, with a molecular weight of 189.68 g/mol. The pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) is substituted at the 3-position with an ethyl group (-C₂H₅), at the 1-position with a methyl group (-CH₃), and at the 4-position with a methylamine moiety (-CH₂-NH-CH₃). The hydrochloride counterion stabilizes the amine group via protonation.
Stereochemical and Electronic Properties
The compound’s SMILES notation (CCC1=NN(C=C1CNC)C.Cl) and InChIKey (JQPMGXNTCLIOBD-UHFFFAOYSA-N) provide insights into its connectivity and stereochemistry . The pyrazole ring exhibits π-electron delocalization, while the ethyl and methyl groups introduce steric bulk, influencing reactivity and intermolecular interactions. Computational studies predict a collision cross-section (CCS) of 124.9 Ų for the [M+H]+ adduct, reflecting its three-dimensional conformation .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆ClN₃ | |
| Molecular Weight | 189.68 g/mol | |
| SMILES | CCC1=NN(C=C1CNC)C.Cl | |
| InChIKey | JQPMGXNTCLIOBD-UHFFFAOYSA-N | |
| Predicted CCS ([M+H]+) | 124.9 Ų |
Synthesis and Chemical Reactivity
Optimization and Yield
Reaction parameters such as temperature (60–100°C), solvent polarity (e.g., DMF or ethanol), and catalyst use (e.g., nano-ZnO) critically influence regioselectivity and yield . For instance, Gosselin et al. demonstrated that aprotic solvents like DMF enhance regioselectivity (>98%) in pyrazole syntheses .
Physicochemical Properties
Solubility and Stability
The compound is a white crystalline solid soluble in polar solvents (water, ethanol) but less so in nonpolar solvents . Its hydrochloride salt form improves aqueous solubility, facilitating biological testing. Stability studies indicate sensitivity to strong acids and oxidizers, necessitating storage under inert conditions.
Table 2: Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Appearance | White crystalline solid | |
| Solubility (Water) | >50 mg/mL | |
| pKa (Amine) | ~9.0 | |
| Stability | Stable at RT; sensitive to acids |
Biological Activities and Mechanisms
Mechanistic Insights
The methylamine side chain may facilitate hydrogen bonding with enzymatic active sites, while the pyrazole ring engages in π-π stacking with aromatic residues in target proteins . Molecular docking studies predict affinity for kinases and G-protein-coupled receptors, though experimental validation is pending .
Applications and Future Directions
Industrial and Research Uses
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Pharmaceuticals: Lead compound for anti-inflammatory or antimicrobial agents .
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Agrochemicals: Potential insecticide or herbicide due to nitrogen-rich structure .
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Chemical Synthesis: Building block for complex heterocycles via cross-coupling reactions .
Knowledge Gaps and Opportunities
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